O1-tert-butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate
Description
O1-tert-butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate is a chiral piperidine-derived dicarboxylate ester featuring a tert-butyl group at the 1-position and an ethyl ester at the 3-position. The stereochemistry at the 3R position distinguishes it from racemic or S-configured analogs. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where stereochemical precision is critical for biological activity .
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)8-7-9-15(10-14)12(17)19-13(2,3)4/h6-10H2,1-5H3/t14-/m1/s1 |
InChI Key |
MXJSGZQOVOWWST-CQSZACIVSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Optical Resolution of Racemic Mixtures
A primary industrial method involves resolving racemic intermediates. The patent US11254641B2 outlines a four-step process:
Racemic Synthesis :
- React 3-methylpiperidine-3-carboxylic acid with ethyl chloroformate to form the ethyl ester.
- Protect the amine with Boc anhydride, yielding racemic O1-tert-butyl O3-ethyl 3-methylpiperidine-1,3-dicarboxylate.
Optical Resolution :
- Treat the racemate with a chiral resolving agent (e.g., L-tartaric acid) in ethanol.
- Precipitate the (3R)-enantiomer as a diastereomeric salt.
Recycling Unwanted Enantiomer :
Advantages :
- Utilizes cost-effective racemic starting materials.
- Scalable to multi-kilogram batches.
Limitations :
Asymmetric Catalytic Hydrogenation
An alternative approach employs chiral catalysts to directly install the 3R configuration. A representative protocol involves:
Substrate Preparation :
- Synthesize 3-methylene-piperidine-1,3-dicarboxylate via Dieckmann condensation.
Hydrogenation :
Table 1: Catalytic Hydrogenation Conditions
| Catalyst | Pressure (bar) | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| Ru-BINAP | 50 | THF | 85 | 98 |
| Rh-DuPhos | 30 | MeOH | 78 | 95 |
Advantages :
- Single-step stereocontrol.
- Compatible with diverse ester protecting groups.
Limitations :
- High catalyst loading increases costs.
Stepwise Methodologies
Sequential Esterification
A modular route from 3-methylpiperidin-3-ol involves:
Amine Protection :
Esterification :
Key Data :
Ring-Closing Metathesis
For de novo piperidine synthesis:
Diene Preparation :
- Synthesize N-Boc-3-methyl-4-pentenoic acid ethyl ester.
Metathesis :
Industrial-Scale Optimization
The patent US11254641B2 highlights critical parameters for scalability:
- Solvent Selection : Ethyl acetate minimizes byproducts vs. THF.
- Temperature Control : Maintaining 25–35°C during racemization prevents epimerization.
- Catalyst Recycling : Ru-BINAP recovered via silica gel filtration (85% recovery).
Chemical Reactions Analysis
Types of Reactions
O1-tert-butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon at elevated pressures.
Substitution: Sodium hydride in dimethylformamide at low temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
O1-tert-butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-tert-butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Stereochemistry
Key Findings :
Ester Group Variations
Key Findings :
Ring System Modifications
Key Findings :
- Piperidine derivatives (6-membered ring) generally exhibit greater conformational flexibility than pyrrolidine analogs (5-membered), affecting binding kinetics .
- Hydroxyl or amino groups (e.g., CAS 220182-15-0, 895243-98-8) introduce hydrogen-bonding sites, enhancing solubility and target interaction .
Functional Group Additions
Biological Activity
O1-tert-butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate is a synthetic compound belonging to the piperidine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C13H24N2O4
- Molecular Weight : 272.34 g/mol
- CAS Number : 264229-35-8
The biological activity of this compound primarily involves its interaction with various biological targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that this compound may act as a modulator of the central nervous system (CNS), potentially influencing neurotransmitter release and receptor activation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Activity : It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.
- Analgesic Properties : Animal models have demonstrated that the compound possesses analgesic effects, likely through modulation of pain pathways in the CNS.
- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various tissues.
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection in Animal Models
A study conducted on mice evaluated the neuroprotective effects of this compound. The results indicated a significant reduction in neuronal cell death following exposure to neurotoxic agents. This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 2: Analgesic Effects in Pain Models
In a controlled experiment involving rats, the administration of this compound resulted in a notable decrease in pain sensitivity measured by the tail-flick test. The findings support its potential use as an analgesic agent in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
